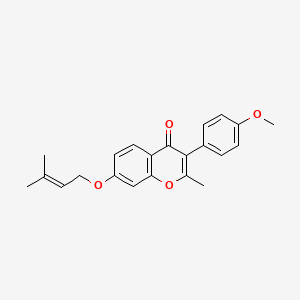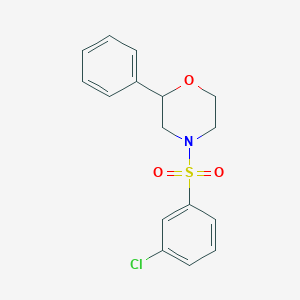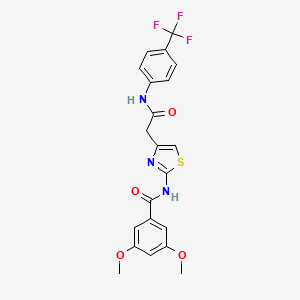
3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a multifaceted molecule with potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a thiazole ring, a trifluoromethyl-substituted phenyl group, and a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product formation.
Thiazole Ring Formation: : The thiazole ring can be synthesized using a variety of methods, including cyclization reactions involving thioamides and α-haloketones.
Trifluoromethylphenyl Group Introduction: : The trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution reactions.
Coupling Reactions: : The final steps involve coupling the synthesized thiazole ring with the trifluoromethylphenyl group and subsequently attaching the benzamide core.
Industrial Production Methods:
For large-scale industrial production, optimizing the synthesis route to minimize costs and maximize yield is crucial. This typically involves using high-efficiency reactors, automated processes, and robust purification methods to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: : Reduction reactions can target the thiazole ring or the oxo group, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Conditions often involve the use of strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.
Major Products Formed:
The major products from these reactions depend on the specific reagents and conditions used, but generally involve derivatives with modified functional groups that can enhance or alter the compound's properties.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, this compound is studied for its reactivity and potential as a precursor to more complex molecules.
Biology:
In biological research, it can be used as a probe to study enzyme functions or as a potential lead compound in drug discovery due to its unique structural features.
Medicine:
Medically, the compound shows promise in the development of new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.
Industry:
Industrially, it may find applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mecanismo De Acción
When compared to similar compounds like 3,5-dimethoxybenzoic acid or N-(4-(2-oxoethyl)thiazol-2-yl)benzamide, the unique features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, such as the trifluoromethyl-substituted phenyl group, provide distinct advantages in terms of stability, reactivity, and biological activity.
Comparación Con Compuestos Similares
3,5-dimethoxybenzoic acid
N-(4-(2-oxoethyl)thiazol-2-yl)benzamide
4-(trifluoromethyl)aniline
Benzamide derivatives with different substituents
This compound's uniqueness lies in its multi-functional structure, making it a valuable subject of study for scientists across various disciplines
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-16-7-12(8-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-13(4-6-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYFBUVWKQFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)
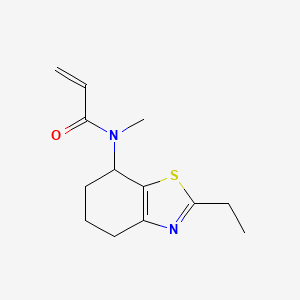
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)
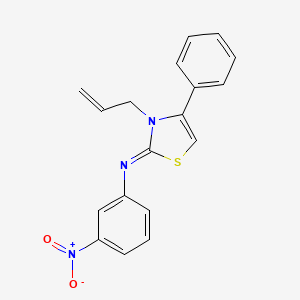
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2657867.png)
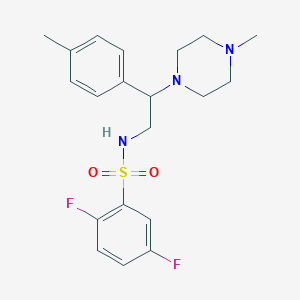
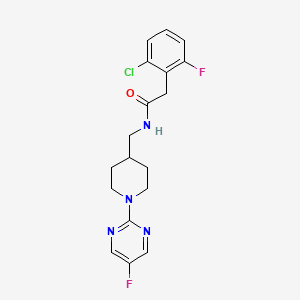
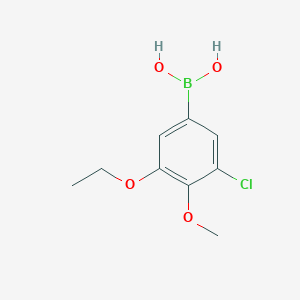
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2657874.png)
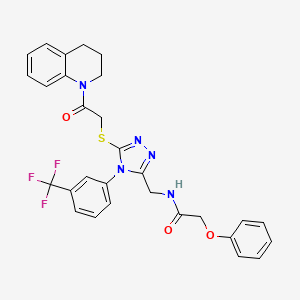
![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)
